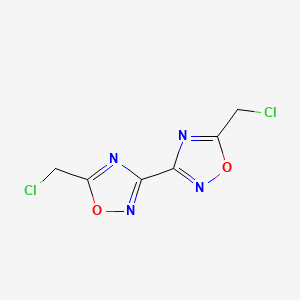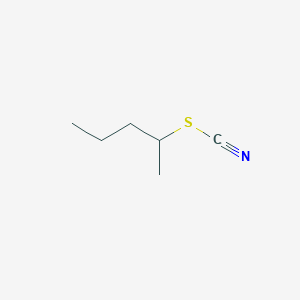
2-Pentylthiocyanat
Übersicht
Beschreibung
2-Pentyl thiocyanate is an organic compound with the molecular formula C6H11SCN. It belongs to the class of thiocyanates, which are characterized by the presence of the functional group RSCN, where R is an organic group attached to sulfur. Thiocyanates are known for their diverse applications in organic synthesis and their presence in various natural products and bioactive molecules .
Wissenschaftliche Forschungsanwendungen
2-Pentyl thiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing sulfur-containing compounds and heterocycles.
Biology: Thiocyanates are studied for their potential antimicrobial and antiparasitic activities.
Medicine: Research explores thiocyanates for their anticancer properties and their role in drug development.
Industry: Thiocyanates are used in the production of dyes, pesticides, and rubber chemicals.
Wirkmechanismus
Target of Action
Thiocyanates, in general, are known to interact with various enzymes and proteins in the body
Mode of Action
Thiocyanates are known to inhibit certain enzymes, potentially disrupting normal cellular processes . The specific interactions of 2-Pentyl Thiocyanate with its targets and the resulting changes are areas that require further investigation.
Biochemical Pathways
Thiocyanates, including 2-Pentyl Thiocyanate, may affect various biochemical pathways. For instance, they can be metabolized by the liver enzyme rhodanese, which catalyzes the reaction of thiocyanate with thiosulfate to form thiocyanate and sulfite . This process could potentially affect sulfur metabolism pathways.
Pharmacokinetics
Thiocyanates are generally known to be rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, and the resultant thiocyanate is non-toxic and excreted in the urine . These properties could potentially impact the bioavailability of 2-Pentyl Thiocyanate, but specific studies on this compound are needed to confirm this.
Result of Action
Thiocyanates are known to cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death
Biochemische Analyse
Biochemical Properties
2-Pentyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including thiocyanate hydrolases, which catalyze the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate in biological systems. Additionally, 2-Pentyl thiocyanate can form complexes with metal ions, such as iron and cobalt, which can influence its biochemical behavior .
Cellular Effects
The effects of 2-Pentyl thiocyanate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thiocyanate, including 2-Pentyl thiocyanate, is known to inhibit the thyroid sodium-iodide symporter, thereby affecting thyroid hormone synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression related to thyroid function. Furthermore, 2-Pentyl thiocyanate can induce oxidative stress in cells, impacting various cellular processes.
Molecular Mechanism
At the molecular level, 2-Pentyl thiocyanate exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that influence enzyme activity and protein function . For example, the interaction with iron ions can lead to the formation of ferric thiocyanate complexes, which are involved in redox reactions. Additionally, 2-Pentyl thiocyanate can act as an inhibitor of certain enzymes, such as lactoperoxidase, which plays a role in the biosynthesis of hypothiocyanite . This inhibition can affect various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pentyl thiocyanate can change over time due to its stability and degradation. Studies have shown that thiocyanate compounds, including 2-Pentyl thiocyanate, can degrade over time, leading to the formation of by-products that may have different biochemical properties . The stability of 2-Pentyl thiocyanate is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to 2-Pentyl thiocyanate in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Pentyl thiocyanate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of thiocyanate compounds can cause oxidative stress, disrupt cellular metabolism, and induce apoptosis in animal cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have highlighted the importance of dosage in determining the safety and efficacy of 2-Pentyl thiocyanate.
Metabolic Pathways
2-Pentyl thiocyanate is involved in several metabolic pathways, primarily related to sulfur metabolism. It is metabolized by enzymes such as thiocyanate dehydrogenase, which catalyzes the conversion of thiocyanate to cyanate and sulfide . The cyanate is further hydrolyzed to ammonia and carbon dioxide by cyanase, while the sulfide is oxidized to sulfate . These metabolic pathways are essential for the detoxification and utilization of 2-Pentyl thiocyanate in biological systems.
Transport and Distribution
The transport and distribution of 2-Pentyl thiocyanate within cells and tissues are mediated by various transporters and binding proteins. Thiocyanate compounds, including 2-Pentyl thiocyanate, are known to be transported by anion transporters, which facilitate their movement across cell membranes . Once inside the cells, 2-Pentyl thiocyanate can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 2-Pentyl thiocyanate within tissues is also affected by its affinity for different cellular components.
Subcellular Localization
The subcellular localization of 2-Pentyl thiocyanate is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in various cellular compartments, including the cytoplasm and organelles such as mitochondria . The localization of 2-Pentyl thiocyanate can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. Additionally, post-translational modifications and targeting signals can direct 2-Pentyl thiocyanate to specific subcellular locations, influencing its biochemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pentyl thiocyanate can be synthesized through several methods. One common approach involves the reaction between alkyl halides and alkali thiocyanates in aqueous media. For instance, the preparation of isopropyl thiocyanate involves treating isopropyl bromide with sodium thiocyanate in boiling ethanol . A similar method can be applied to synthesize 2-pentyl thiocyanate using 2-pentyl bromide and sodium thiocyanate.
Industrial Production Methods: Industrial production of thiocyanates often involves large-scale reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solvents like dimethylbenzene and the protection of the reaction environment with nitrogen can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentyl thiocyanate undergoes various chemical reactions, including:
Oxidation: Thiocyanates can be oxidized to form sulfonates or sulfinates.
Reduction: Reduction of thiocyanates can yield thiols or thioethers.
Substitution: Thiocyanates can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with thiocyanates under mild conditions.
Major Products:
Oxidation: Sulfonates or sulfinates.
Reduction: Thiols or thioethers.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Phenyl thiocyanate
- Isopropyl thiocyanate
- Allyl thiocyanate
Comparison: 2-Pentyl thiocyanate is unique due to its specific alkyl chain length, which influences its reactivity and biological activity. Compared to shorter-chain thiocyanates like isopropyl thiocyanate, 2-pentyl thiocyanate may exhibit different steric and electronic effects, affecting its chemical behavior and applications .
Eigenschaften
IUPAC Name |
pentan-2-yl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-4-6(2)8-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXHMJVSAWJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375740 | |
| Record name | 2-Pentyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61735-43-1 | |
| Record name | 2-Pentyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


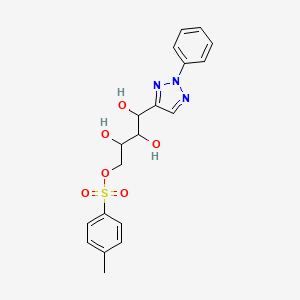
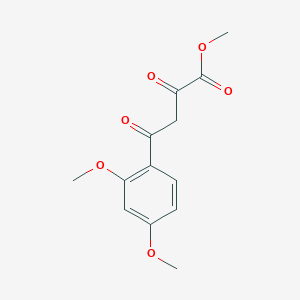
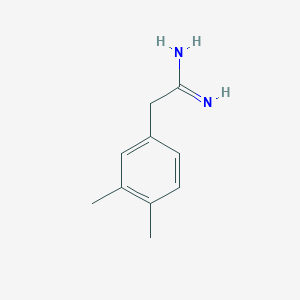
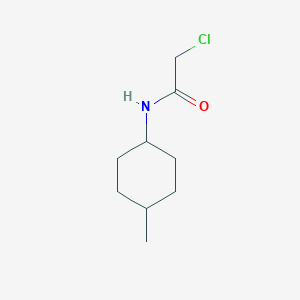
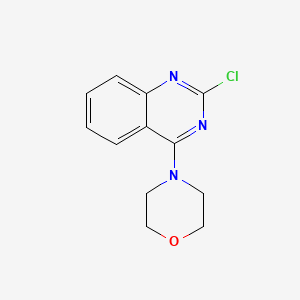
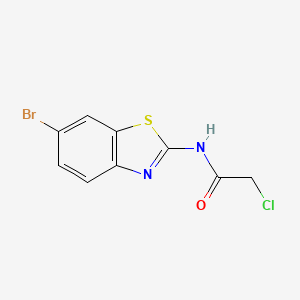
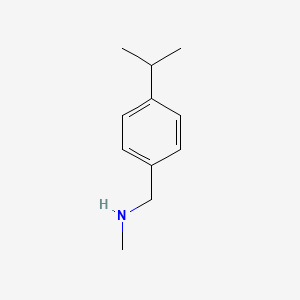
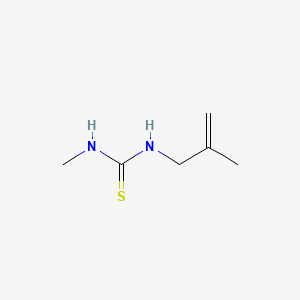

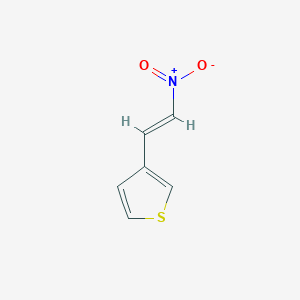
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

![3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine](/img/structure/B1621727.png)
